molecular formula C13H16N4O2 B2953120 N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-44-6

N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2953120
CAS No.: 1207009-44-6
M. Wt: 260.297
InChI Key: POOZSRQOHZMHPT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole-4-carboxamide scaffold, a structure of high interest in medicinal chemistry and chemical biology research. The 1,2,3-triazole core is a privileged pharmacophore known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable template for developing enzyme inhibitors and receptor modulators . Compounds featuring the 1,2,3-triazole-4-carboxamide structure have demonstrated significant research potential across multiple areas. Specifically, analogs of this chemical class have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism, with applications in overcoming adverse drug-drug interactions . Furthermore, structurally similar molecules have shown promising cytotoxic and anti-proliferative activities in cellular models, inducing apoptosis and DNA damage in human cancer cell lines, such as leukemic T-cells, which positions them as interesting candidates for oncological research . The incorporation of the methoxyphenethyl moiety in this particular compound suggests potential for enhanced bioavailability and interaction with hydrophobic binding pockets within protein targets. This reagent is provided For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17-9-11(15-16-17)13(18)14-8-7-10-5-3-4-6-12(10)19-2/h3-6,9H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOZSRQOHZMHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article focuses on the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The compound is synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring from appropriate precursors.
  • Carboxamide Formation : The carboxamide group is introduced through amide coupling reactions with carboxylic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against multiple cancer cell lines.

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-7 (Breast Cancer)5.0
Triazole Derivative BHCT-116 (Colon Cancer)3.5
This compoundHepG2 (Liver Cancer)TBD

The mechanism of action often involves the inhibition of key enzymes related to cell proliferation and survival pathways.

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.

The biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : Similar triazoles have been shown to inhibit enzymes such as thymidylate synthase and topoisomerases.
  • Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have explored the biological effects of triazole derivatives:

  • Study on Anticancer Efficacy : A study evaluated the effects of triazole derivatives on MCF-7 cells and found that certain modifications enhanced cytotoxicity significantly.
    "The introduction of electron-donating groups on the phenyl ring notably increased the anticancer activity against MCF-7 cells" .
  • Antimicrobial Evaluation : Another study assessed various triazoles against Gram-positive and Gram-negative bacteria and found promising results for compounds similar to this compound.
    "The compound exhibited strong inhibition against both E. coli and S. aureus strains" .

Comparison with Similar Compounds

The 1H-1,2,3-triazole-4-carboxamide scaffold is widely explored in medicinal chemistry.

Substituent Variations and Structural Diversity

Table 1: Key Structural Analogs and Their Substituents
Compound Name R1 (Triazole Substituent) R2 (Amide Substituent) Molecular Weight Key References
N-(2-Methoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (Target) 1-Methyl 2-Methoxyphenethyl 300.31*
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-Cyclopropyl, 1-(4-methoxyphenyl) 4-Chlorophenyl 384.84†
1-(3,4-Dichlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (MKA038) 1-(3,4-Dichlorophenyl) Furan-2-ylmethyl 337.03
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Methyl, 1-(2-methoxyphenyl) 4-Ethoxyphenyl 352.38‡
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Methyl, 1-(4-chlorophenyl) 2-Aminoethyl 279.73

*Calculated from molecular formula C15H16N4O3.
†Calculated from C19H17ClN4O2.
‡Calculated from C18H20N4O3.

Key Observations:

Aryl Group Influence: The target compound’s 2-methoxyphenethyl group (vs. Dichlorophenyl (MKA038, ) and chlorophenyl () substituents introduce electron-withdrawing effects, which could modulate electronic properties and metabolic stability.

Amide Substituent Diversity :

  • Heterocyclic groups (e.g., furan-2-ylmethyl in MKA038 ) may improve solubility but reduce lipophilicity compared to aromatic substituents.
  • Ethoxy groups () vs. methoxy groups (target) alter steric and electronic profiles, influencing pharmacokinetics.

Key Observations:
  • Yield Variability : High yields (e.g., 88% in ) are achieved with optimized stoichiometry (e.g., 1:25 triazole ester to ethylenediamine ratio). Lower yields (e.g., 19% for MKA038 ) may reflect challenges in purifying polar substituents.
Key Observations:
  • MIF Inhibition : MKA038’s dichlorophenyl and furan groups contribute to its sub-micromolar potency, highlighting the role of halogenated aryl groups in target engagement .
  • Anticancer Potential: Hydrogen-bonding interactions in triazole carboxamides (e.g., ) underscore the importance of the amide linker in biological activity.

Q & A

Q. Validation methods :

  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and substituent placement .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification .
  • HPLC (>95% purity) to ensure absence of byproducts .

Basic: What physicochemical properties of this compound are critical for experimental design, and how can solubility challenges be addressed?

Answer :
Key properties include:

  • Molecular weight : ~311 g/mol (analogous to triazole carboxamides in ).
  • LogP : Estimated >2 (hydrophobic due to methoxyphenethyl group), impacting cellular uptake.
  • Aqueous solubility : Likely low (similar to ’s triazole derivatives), necessitating solvents like DMSO or surfactants (e.g., Tween-80) for in vitro assays.

Q. Mitigation strategies :

  • Use lyophilization for stable stock solutions.
  • Salt formation or co-solvent systems (PEG-400/water) for in vivo studies .

Advanced: How can researchers resolve discrepancies in enzymatic inhibition data (e.g., IC50 variability) across studies?

Answer :
Contradictions may arise from:

  • Assay conditions (pH, temperature, co-factors).
  • Enzyme isoform specificity (e.g., COX-2 vs. COX-1 in ).
  • Compound stability under assay conditions.

Q. Methodological solutions :

  • Standardize protocols using positive controls (e.g., celecoxib for COX-2).
  • Perform time-resolved activity assays to detect degradation.
  • Validate results with orthogonal techniques (e.g., SPR for binding affinity) .

Advanced: What crystallographic strategies are optimal for determining this compound’s structure, and how does SHELXL enhance refinement?

Answer :
Single-crystal X-ray diffraction is preferred:

Grow crystals via vapor diffusion (e.g., DMSO/water).

Collect data at 100 K to minimize thermal motion.

Q. SHELXL advantages :

  • Robust handling of anisotropic displacement parameters and twinned data .
  • Integration with WinGX/ORTEP for visualization and geometry validation .
  • Example refinement: Use the HKLF 4 format for multi-component crystals .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer :
SAR design :

  • Variations : Modify the methoxyphenethyl group (e.g., halogenation) or triazole substituents (e.g., bulky tert-butyl groups as in ).
  • In vitro testing : Assess inhibitory activity against targets (e.g., kinases, COX-2) .
  • Computational docking : Use AutoDock Vina to predict binding modes with active sites .

Q. Key parameters :

  • IC50 values for potency.
  • Selectivity ratios (e.g., COX-2/COX-1) .

Basic: What storage conditions and stability protocols ensure experimental reproducibility?

Q. Answer :

  • Storage : -20°C in anhydrous DMSO (avoid freeze-thaw cycles; analogous to ).
  • Stability assessment :
    • HPLC-UV at 0, 3, 6 months to detect degradation.
    • LC-MS for identifying hydrolyzed/byproduct peaks.

Advanced: What in silico approaches predict this compound’s binding affinity to therapeutic targets like kinases?

Answer :
Workflow :

Molecular docking : Use Glide (Schrödinger) or AutoDock Vina to model interactions (e.g., with TYK2 or β-catenin; see ).

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Free-energy calculations : Apply MM-PBSA to estimate ΔGbinding .

Validation : Compare computational IC50 with experimental enzyme assays .

Advanced: How does the 2-methoxyphenethyl group influence pharmacokinetics, and what models evaluate this?

Answer :
Impact :

  • Increased lipophilicity : Enhances blood-brain barrier permeability but may reduce aqueous solubility.
  • Metabolic stability : Assess via liver microsome assays (human/rat) to measure t1/2.

Q. In vitro models :

  • Caco-2 monolayers for intestinal absorption.
  • Plasma protein binding (equilibrium dialysis) .

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